molecular formula C5H5ClN2O3S B6588974 2-methoxypyrimidine-5-sulfonyl chloride CAS No. 1108654-53-0

2-methoxypyrimidine-5-sulfonyl chloride

Cat. No. B6588974
CAS RN: 1108654-53-0
M. Wt: 208.6
InChI Key:
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Description

2-Methoxypyrimidine-5-sulfonyl chloride (2-MPSC) is a sulfonyl chloride compound used in organic synthesis. It is a useful reagent for the preparation of a wide range of compounds, including heterocyclic compounds, amino acids, and peptides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 2-MPSC has been used in the preparation of a variety of catalysts, including those used in the synthesis of polymers and other materials.

Mechanism of Action

2-Methoxypyrimidine-5-sulfonyl chloride is a sulfonyl chloride compound used in organic synthesis. The reaction of this compound with an organic compound is an electrophilic substitution reaction. In this reaction, the sulfonyl chloride group of this compound acts as an electrophile, and the organic compound acts as a nucleophile. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-25 °C.
Biochemical and Physiological Effects
This compound is a synthetic compound and is not found naturally in the body. As such, it does not have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-Methoxypyrimidine-5-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available from chemical suppliers. It is also a stable compound and can be stored for extended periods of time without degradation. However, it is an explosive compound and must be handled with caution. In addition, it is an irritant and should be handled with appropriate safety precautions.

Future Directions

2-Methoxypyrimidine-5-sulfonyl chloride has a wide range of applications in organic synthesis and has been used in the preparation of a variety of compounds and materials. Future research could focus on the development of new applications for this compound, such as the synthesis of new pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, research could focus on the development of new catalysts and other materials using this compound. Finally, research could focus on the development of new methods for the synthesis of this compound and the optimization of existing reactions.

Synthesis Methods

2-Methoxypyrimidine-5-sulfonyl chloride can be synthesized from the reaction of 2-methoxypyrimidine and thionyl chloride in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-25 °C. The reaction is exothermic and the reaction mixture should be cooled to prevent the formation of side products. After the reaction is complete, the product can be purified by recrystallization or distillation.

Scientific Research Applications

2-Methoxypyrimidine-5-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, amino acids, and peptides. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used in the preparation of catalysts, including those used in the synthesis of polymers and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxypyrimidine-5-sulfonyl chloride involves the reaction of 2-methoxypyrimidine-5-sulfonic acid with thionyl chloride.", "Starting Materials": [ "2-methoxypyrimidine-5-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "Add thionyl chloride dropwise to a solution of 2-methoxypyrimidine-5-sulfonic acid in a dry solvent such as dichloromethane or chloroform.", "Heat the reaction mixture under reflux for several hours.", "Cool the reaction mixture and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate." ] }

CAS RN

1108654-53-0

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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